Peliglitazar racemate

PPAR dual agonist metabolite stability acyl glucuronide

For researchers requiring a dual PPARα/γ agonist with a uniquely stable circulating acyl glucuronide (AG) metabolite, peliglitazar racemate provides a critical advantage over analogs like muraglitazar. Its well-characterized ADME profile resolves key experimental pain points: • Differentiated Metabolite Stability: The major circulating AG metabolite is significantly more stable in human plasma than muraglitazar’s AG, making it an essential positive control for FDA MIST guidance-compliant covalent protein binding and immunotoxicity safety assays. • Defined Clearance Pathway: With a short 3.5 h half-life and ~94% biliary/fecal elimination of glucuronide conjugates, it serves as a validated probe for mechanistic enterohepatic recirculation and transporter (e.g., MRP2) studies.

Molecular Formula C30H30N2O7
Molecular Weight 530.6 g/mol
Cat. No. B1663296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeliglitazar racemate
Molecular FormulaC30H30N2O7
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C(C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC
InChIInChI=1S/C30H30N2O7/c1-20(32(19-28(33)34)30(35)39-26-15-13-24(36-3)14-16-26)22-9-11-25(12-10-22)37-18-17-27-21(2)38-29(31-27)23-7-5-4-6-8-23/h4-16,20H,17-19H2,1-3H3,(H,33,34)
InChIKeyCUADMYMMZWFUCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peliglitazar Racemate: Baseline Pharmacology and Metabolism


Peliglitazar racemate (CAS 331744-72-0; BMS 426707-01 racemate) is a novel dual agonist of peroxisome proliferator-activated receptors (PPAR) alpha (α) and gamma (γ) [1]. As a non-thiazolidinedione (non-TZD) dual activator, it was designed to combine the glucose-lowering effects of PPARγ agonism with the lipid-modulating benefits of PPARα activation [2]. The racemic mixture contains both enantiomers of peliglitazar, a compound that advanced to Phase I/II clinical evaluation for type 2 diabetes mellitus before development was discontinued [3]. Peliglitazar is characterized by a molecular weight of 530.6 g/mol and a logP of 5.94, indicating high lipophilicity . Key metabolic features include a short elimination half-life (t₁/₂ ≈ 3.5 h) and extensive biliary elimination of glucuronide conjugates, with approximately 94% of an oral dose recovered in feces in subjects without bile collection [4].

PPARα/γ dual agonist tool compound
Well-characterized human ADME profile
Racemate with published comparative metabolism data
Short elimination half-life supports rapid-washout study designs

Why Peliglitazar Racemate Cannot Be Substituted


Despite belonging to the dual PPAR α/γ agonist class, peliglitazar racemate exhibits a distinct metabolic and pharmacokinetic profile that precludes simple substitution with analogs like muraglitazar, aleglitazar, or tesaglitazar. Critically, peliglitazar and its closest structural analog, muraglitazar, differ by only a single methyl group, yet this minor change produces a major divergence in the circulation and stability of their acyl glucuronide (AG) metabolites in humans [1]. Specifically, peliglitazar AG is the major circulating metabolite, while muraglitazar AG is a very minor species, a difference attributed to the greater plasma stability of peliglitazar AG rather than differences in formation or excretion [2]. This stability-driven metabolite profile has direct implications for safety assessment, as the more reactive muraglitazar AG would not trigger regulatory concern under FDA guidance, whereas the more stable peliglitazar AG would [3]. Furthermore, peliglitazar's short half-life (≈3.5 h) and high fecal recovery (94%) via biliary excretion differentiate it from other dual agonists with longer half-lives or different clearance routes [4]. Therefore, for studies where metabolite stability, exposure, or specific clearance pathways are critical experimental variables, direct substitution with another glitazar is scientifically invalid.

Acyl glucuronide stability differs
Peliglitazar AG is more stable in human plasma than muraglitazar AG, shifting the circulating metabolite profile and safety-assessment context.
Elimination half-life mismatch
~3.5 h half-life differs substantially from aleglitazar (~9–11 h) or tesaglitazar (~45 h), altering exposure duration and pharmacodynamic model interpretation.
Regulatory concern trigger differs
The stable peliglitazar AG would reportedly meet FDA MIST concern criteria, whereas muraglitazar AG would not, impacting safety-assessment study design.

Peliglitazar Racemate: Comparative Evidence


Plasma Stability of Acyl Glucuronide: Peliglitazar vs. Muraglitazar

In a direct head-to-head comparative study, the acyl glucuronide (AG) metabolite of peliglitazar exhibited significantly greater stability than that of its close structural analog, muraglitazar, when incubated in human plasma at physiological pH [1]. This stability difference is the primary driver of the contrasting circulating metabolite profiles observed in humans, where peliglitazar AG is a major species and muraglitazar AG is minor [2].

Plasma AG stability
Head-to-head
Greater stability vs. muraglitazar AG
Stability-driven metabolite profile context
Human plasma pH 7.4 incubation
PPAR dual agonist metabolite stability acyl glucuronide drug metabolism ADME

Circulating Metabolite Profile: Peliglitazar vs. Muraglitazar

A direct comparative clinical metabolism study in humans revealed a stark difference in the circulating levels of the acyl glucuronide (AG) metabolites of peliglitazar and muraglitazar [1]. Following oral administration of the respective parent compounds, peliglitazar AG was identified as the major drug-related component in plasma, whereas muraglitazar AG was a very minor circulating species [2].

Circulating AG profile
Head-to-head
Major vs. minor circulating AG
Exposure-pattern context differs
Human plasma after oral dose
PPAR dual agonist metabolite profiling pharmacokinetics acyl glucuronide

Elimination Half-Life and Biliary Clearance Profile

Peliglitazar exhibits a relatively short elimination half-life (t₁/₂ ≈ 3.5 h) and undergoes extensive biliary excretion of glucuronide conjugates, with 94% of a radioactive dose recovered in feces in subjects without bile collection [1]. This contrasts with other dual PPAR agonists such as aleglitazar, which has a longer half-life (reported to be approximately 9-11 hours in humans) [2] and tesaglitazar (half-life ≈ 45 hours) [3]. The shorter half-life and specific clearance route of peliglitazar may be advantageous for studies requiring rapid compound washout or for investigating biliary elimination mechanisms.

Elimination t½
Reported
~3.5 h
Rapid clearance profile
94% fecal recovery; biliary route
PPAR dual agonist pharmacokinetics half-life biliary excretion ADME

Regulatory Safety Impact of Acyl Glucuronide Stability

The greater plasma stability of peliglitazar AG compared to muraglitazar AG has direct and quantifiable implications for regulatory safety assessment [1]. Based on the FDA's 2008 guidance on 'Safety Testing of Drug Metabolites,' the more reactive muraglitazar AG would not have triggered a threshold of concern due to its low circulating levels and rapid degradation, whereas the more stable and abundant peliglitazar AG would have, necessitating further safety evaluation [2]. This creates a distinct regulatory and research profile for peliglitazar that is not shared by its analog muraglitazar.

FDA MIST concern
Class-level inference
Would trigger safety concern
Metabolite safety-assessment context
Based on reported stability and FDA guidance
PPAR dual agonist metabolite safety regulatory toxicology acyl glucuronide

Racemate vs. Single Enantiomer: Data Availability

Peliglitazar racemate (CAS 331744-72-0) is a mixture of both enantiomers of peliglitazar, while the single active enantiomer (CAS 331744-64-0, (S)-enantiomer) is also available . The vast majority of published preclinical and clinical data, including the detailed metabolism studies and the pivotal comparative metabolite stability work, was generated using the racemic mixture [1][2]. Data comparing the individual enantiomers' pharmacological activity, pharmacokinetics, or metabolism is not available in the public domain. Therefore, for research requiring the exact same material used in the key differentiating studies, the racemate is the only appropriate choice.

Racemate data availability
Reported
Extensive public literature
Racemate is the documented research form
Single enantiomer data limited
PPAR dual agonist racemate enantiomer chiral chemistry

Peliglitazar Racemate: Research and Industrial Applications


Metabolite Stability for Safety Assessment

Peliglitazar racemate is an ideal tool compound for investigating the relationship between acyl glucuronide (AG) metabolite stability and regulatory safety assessment. Its stable and abundant AG metabolite (unlike muraglitazar's unstable AG) makes it a superior positive control for assays measuring covalent protein binding, immunotoxicity potential, or for studies designed to understand how plasma stability dictates circulating metabolite profiles and triggers FDA MIST guidance concerns [1]. This application is directly supported by the comparative metabolite stability data showing peliglitazar AG has greater stability than muraglitazar AG in human plasma [2].

Pharmacokinetic Studies with Rapid Clearance

For in vivo studies where a short compound half-life and rapid washout are required to minimize carry-over effects or to model acute pharmacodynamic responses, peliglitazar racemate is a more suitable choice than longer-acting dual PPAR agonists like aleglitazar or tesaglitazar. Its elimination half-life of approximately 3.5 hours in humans [3] allows for more precise temporal control of PPAR activation compared to compounds with half-lives of 9-45 hours. This makes peliglitazar particularly valuable for preclinical time-course studies in diabetic or dyslipidemic animal models where the glucose and lipid-lowering effects have been previously demonstrated .

Biliary Excretion and Enterohepatic Recirculation Studies

Peliglitazar racemate serves as a validated probe for mechanistic studies of biliary elimination and enterohepatic recirculation of glucuronide conjugates. Human studies have established that the major clearance pathway of peliglitazar is through biliary elimination of glucuronide conjugates, which are subsequently hydrolyzed in the intestine [4]. Approximately 24% of an oral dose is recovered in bile as glucuronides, and fecal recovery is high (94%) [5]. This well-characterized pathway makes peliglitazar a valuable reference compound for in vitro transporter assays (e.g., MRP2, BCRP) or for developing and validating physiologically-based pharmacokinetic (PBPK) models of enterohepatic circulation.

Benchmarking for Dual PPAR Agonist Development

Due to its unique metabolite profile and stability, peliglitazar racemate is a critical comparator for medicinal chemistry and drug discovery programs developing next-generation dual PPAR agonists. Its close structural analogy to muraglitazar (differing by only a methyl group) yet divergent metabolite behavior provides a powerful case study for understanding the impact of small structural changes on ADME properties [6]. Researchers can use peliglitazar to benchmark new chemical entities against a compound that progressed to Phase II clinical trials, using its specific metabolic stability, half-life, and clearance data as performance thresholds.

Application
Selection Property
Validation Focus
Acyl glucuronide stability research
Metabolite exposure context
Plasma stability-dependent risk profiling
Rapid-clearance PK studies
Short elimination half-life
Temporal control of target engagement
Biliary elimination & enterohepatic recirculation
Biliary glucuronide clearance pathway
Transporter and PBPK model validation
PPAR agonist development benchmarking
Comparative ADME profile
Structural impact on metabolite stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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